2,2-Dichloro-1-methylcyclopropanecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

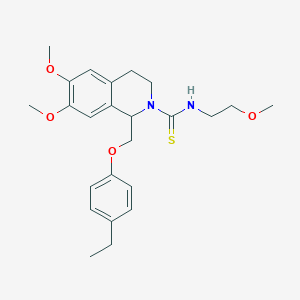

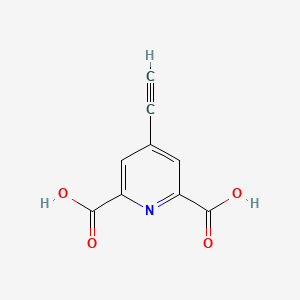

2,2-Dichloro-1-methylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C5H8Cl2N2O and a molecular weight of 183.03 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The boiling point of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid, a related compound, is 85 °C/8 mmHg, and its melting point is 60-65 °C . The density of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, another related compound, is 1.269 g/mL at 20 °C .Aplicaciones Científicas De Investigación

Chemical Transformation and Synthesis

2,2-Dichloro-1-methylcyclopropanecarbohydrazide, a variant of dichlorocyclopropanes, has been explored in various chemical synthesis and transformation studies. For example, Kovalenko and Kulinkovich (2011) demonstrated the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid by crystallization with phenylethylamine salts, leading to mono-orthoester derivatives and dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).

Reactivity and Intermediate Formation

Billups et al. (1981) studied the generation of simple methylenecyclopropenes as reactive intermediates, interpreting their findings in the context of reactive intermediates like methylenecyclopropene (Billups et al., 1981).

Plant Growth Regulation

In the field of botany and agriculture, 1-methylcyclopropene, a closely related compound, has been recognized as a significant tool for studying ethylene's role in plants. It effectively prevents ethylene effects in a range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

Catalysis and Ring Enlargement

Shi, Liu, and Tang (2006) explored the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, proposing a reaction mechanism based on deuterium labeling experiments (Shi, Liu, & Tang, 2006).

Ozonolysis Research

Legostaeva et al. (2018) conducted low-temperature ozonolysis of 2-alkenyl-1,1-dichlorocyclopropanes, exploring various conditions and workup procedures to yield carbonyl and carboxy derivatives (Legostaeva et al., 2018).

Kinetic Studies

Shtarov et al. (2002) utilized gas-phase NMR analysis to investigate the kinetics of rearrangement and dimerization of 2,2-dichloro-1-methylenecyclopropane (Shtarov et al., 2002).

Electrolysis Experiments

Takeda, Wada, and Murakami (1971) performed electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acids in hydroxylic solvents, examining the solvolysis and coupling yielding dichloroallyl ethers and acetates (Takeda, Wada, & Murakami, 1971).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-dichloro-1-methylcyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWQATHJGVISLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-1-methylcyclopropanecarbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

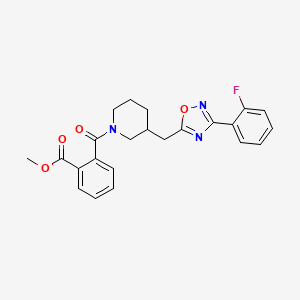

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2535667.png)

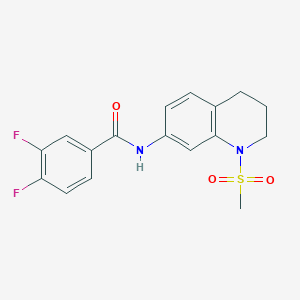

![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)

![Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)